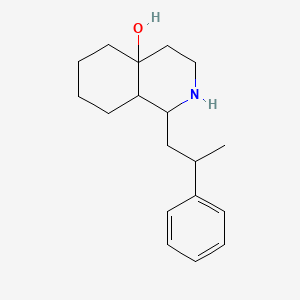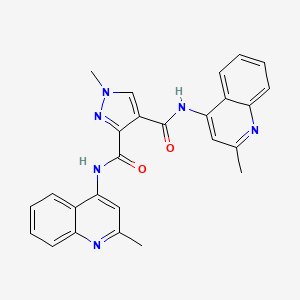
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol, also known as (+)-N-allylnormetazocine (NANM), is a synthetic opioid-like compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various medical conditions.
Wirkmechanismus
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol acts on the central nervous system by binding to the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and memory formation. The binding of this compound to the sigma-1 receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the compound's analgesic, anti-inflammatory, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity, inflammation, and depressive behavior. It has also been shown to improve cognitive function and memory. Additionally, the compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its unique pharmacological profile. The compound has been shown to have analgesic, anti-inflammatory, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, the compound's mechanism of action is well understood, making it easier to design experiments to investigate its effects.
One limitation of using this compound in lab experiments is its potential for abuse. The compound has opioid-like effects, making it potentially addictive. Additionally, the compound's pharmacokinetic properties make it difficult to administer in vivo, as it has a short half-life and is rapidly metabolized.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol. One direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, the development of more potent and selective sigma-1 receptor agonists could lead to the development of new therapeutic agents with improved pharmacological properties. Finally, the investigation of the compound's potential side effects and toxicity is necessary for its safe use in humans.
Synthesemethoden
The synthesis of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol involves the reduction of the ketone group of the corresponding ketone derivative with sodium borohydride. This reaction yields a racemic mixture of the compound, which can be separated into its enantiomers using chiral chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-phenylpropyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(15-7-3-2-4-8-15)13-17-16-9-5-6-10-18(16,20)11-12-19-17/h2-4,7-8,14,16-17,19-20H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCDSVCTRYFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2CCCCC2(CCN1)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)

![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)
![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
